4-Chloro-5-methylisoxazole-3-carboxylic acid

Antimicrobial Isoxazole MIC

Pharmaceutical QC laboratories require authenticated impurity standards for leflunomide HPLC method validation under ICH Q2(R1). This 4-chloro-5-methylisoxazole-3-carboxylic acid resolves as a distinct chromatographic peak (UV λmax 246 nm) from leflunomide and specified impurities, making it a non-substitutable component for system suitability testing. • Antibacterial scaffold: MIC 8 µg/mL against S. aureus, 16 µg/mL against E. coli - enables focused library synthesis via C-4 nucleophilic aromatic substitution. • Anticancer lead potential: methyl ester derivative IC₅₀ 19.0 µM (HL-60 leukemia) vs. 5-fluorouracil IC₅₀ 15.2 µM. • Scalable supply: 80% lithiation-carboxylation route with <0.1% byproduct; bulk quantities available for medicinal chemistry and agrochemical fungicide programs.

Molecular Formula C5H4ClNO3
Molecular Weight 161.54 g/mol
Cat. No. B12876662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methylisoxazole-3-carboxylic acid
Molecular FormulaC5H4ClNO3
Molecular Weight161.54 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)Cl
InChIInChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9)
InChIKeyWHYGJDOICROMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methylisoxazole-3-carboxylic acid: Core Identity & Properties


4-Chloro-5-methylisoxazole-3-carboxylic acid (CAS 524729-12-2, molecular formula C₅H₄ClNO₃, molecular weight 161.54 g/mol) is a heterocyclic isoxazole building block featuring a carboxylic acid at position 3, a chlorine atom at position 4, and a methyl group at position 5 of the isoxazole ring [1]. The chlorine substituent imparts enhanced electrophilicity (LogP = 0.82) relative to non-halogenated analogs, while the carboxylic acid functionality enables salt formation, conjugate derivatization, and aqueous solubility of approximately 12.7 mg/mL at 25 °C [1]. The compound is a recognized impurity in the synthesis of leflunomide and serves as a precursor to leflunomide intermediates and penicillin derivatives, anchoring its procurement relevance in both pharmaceutical quality control and medicinal chemistry workflows .

Non-Interchangeability of 4-Chloro-5-methylisoxazole-3-carboxylic acid


Isoxazole-3-carboxylic acid derivatives are not functionally interchangeable due to the profound influence of substituent identity and regiochemistry on both biological activity and physicochemical behavior . Replacement of the chlorine atom at position 4 with a methyl group (as in 5-methylisoxazole-4-carboxylic acid) reduces electrophilicity and alters metabolic stability, while shifting the chlorine from position 4 to position 5 (as in 5-chloro-4-methyl-isoxazole-3-carboxylic acid, the regioisomer) produces a distinct electronic environment with different LogP, solubility, and target engagement profiles . The carboxylic acid at position 3 versus position 4 further differentiates reactivity in amide coupling and esterification reactions, directly impacting synthetic route efficiency in pharmaceutical intermediate preparation. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant performance gaps in antimicrobial potency, cytotoxicity, and impurity profiling.

Quantitative Differentiation Evidence


Antimicrobial Potency: S. aureus and E. coli

4-Chloro-5-methylisoxazole-3-carboxylic acid demonstrates measurable antibacterial activity against Gram-positive and Gram-negative organisms in broth microdilution assays. Against Staphylococcus aureus, the compound exhibits an MIC of 8 µg/mL, and against Escherichia coli, an MIC of 16 µg/mL . In contrast, the non-chlorinated analog 5-methylisoxazole-4-carboxylic acid (leflunomide EP Impurity D) showed no significant antibacterial effect in comparable in vitro test systems when evaluated at pharmacologically relevant concentrations [1]. The chlorine substituent at position 4 is hypothesized to enhance lipophilicity and membrane penetration, directly contributing to the observed antibacterial differential .

Antimicrobial Isoxazole MIC

Cytotoxicity in HL-60 Leukemia Cells

The methyl ester derivative of 4-chloro-5-methylisoxazole-3-carboxylic acid was evaluated for cytotoxicity against the HL-60 human promyelocytic leukemia cell line, yielding an IC₅₀ of 19.0 µM . Under comparable assay conditions, the standard chemotherapeutic agent 5-fluorouracil produced an IC₅₀ of 15.2 µM against the same HL-60 cell line . The less than 1.3-fold difference in potency positions the ester derivative within the same order of magnitude as a clinically established anticancer agent, while cisplatin tested against NCI H292 lung cancer cells showed an IC₅₀ of 8.7 µM, indicating that structural optimization of the isoxazole scaffold may yield further potency gains .

Cytotoxicity Anticancer HL-60

Lipophilicity vs. Non-Chlorinated Analogs

The calculated LogP (XLogP3) of 4-chloro-5-methylisoxazole-3-carboxylic acid is 0.82 [1], reflecting the lipophilic contribution of the chlorine substituent. In comparison, the non-chlorinated analog 5-methylisoxazole-4-carboxylic acid (leflunomide EP Impurity D) has a significantly lower LogP of 0.68 , while 3-methylisoxazole-4-carboxylic acid (leflunomide Impurity 2) exhibits a LogP of only 0.30 . The 0.14–0.52 LogP unit increase translates to a predicted 1.4- to 3.3-fold higher octanol-water partition coefficient for the 4-chloro-5-methyl analog, which is consistent with the observed enhancement in membrane penetration and antibacterial activity .

Physicochemical LogP Lipophilicity

Leflunomide Impurity Reference Standard

4-Chloro-5-methylisoxazole-3-carboxylic acid is a documented impurity in the synthesis of leflunomide, the disease-modifying antirheumatic drug (DMARD) . Unlike the commonly cited leflunomide impurities such as Impurity D (5-methylisoxazole-4-carboxylic acid, CAS 42831-50-5) and Impurity 2 (3-methylisoxazole-4-carboxylic acid, CAS 17153-20-7) [1], the 4-chloro-5-methyl-3-carboxylic acid regioisomer arises from alternative cyclization pathways during leflunomide manufacturing and is specifically referenced as a known impurity in the leflunomide synthetic pathway . No alternative isoxazole carboxylic acid can serve as a substitute for this impurity in HPLC method validation, forced degradation studies, or stability-indicating assay development for leflunomide active pharmaceutical ingredient (API) and finished dosage forms [2].

Pharmaceutical impurity Leflunomide Reference standard

Electrophilic Reactivity Advantage Over Methyl Analogs

The chlorine atom at position 4 of 4-chloro-5-methylisoxazole-3-carboxylic acid exerts a strong electron-withdrawing effect, increasing the electrophilicity of the isoxazole ring and enabling nucleophilic aromatic substitution reactions that are not feasible with the corresponding 4-methyl or 4-unsubstituted analogs . In the lithiation-carboxylation synthetic route, 3-phenyl-5-chloroisoxazole reacts with n-butyllithium at −78 °C followed by dry ice quenching to yield 4-chloro-5-methylisoxazole-3-carboxylic acid in 80% yield with minimal byproduct formation (<0.1% ethyl-3-methylisoxazole-4-carboxylate) . In contrast, 5-methylisoxazole-4-carboxylic acid (lacking the chlorine) cannot undergo analogous electrophilic activation, limiting its utility in downstream derivatization chemistries such as C–N and C–O cross-coupling reactions that require halogen-leaving-group reactivity .

Synthetic chemistry Electrophilicity Nucleophilic substitution

Regioisomer Differentiation

4-Chloro-5-methylisoxazole-3-carboxylic acid (CAS 524729-12-2) is structurally isomeric with 5-chloro-4-methyl-isoxazole-3-carboxylic acid (CAS 3357-01-5) [1]. Despite sharing the identical molecular formula (C₅H₄ClNO₃) and molecular weight (161.54 g/mol), the positional exchange of chlorine and methyl groups between positions 4 and 5 produces distinct compounds with different InChI keys, NMR spectra, and melting points. The target compound exhibits a melting point range of 176–179 °C and LogP of 0.82 , while the regioisomer 5-chloro-4-methyl analog has a different melting point (literature values indicate a lower range) and distinct solubility profile in polar solvents such as DMF and ethanol . These differences are critical for co-crystal screening, salt selection, and polymorph studies where even subtle physicochemical variations can determine formulation success.

Regioisomer Structural analog Physicochemical differentiation

4-Chloro-5-methylisoxazole-3-carboxylic acid: Key Applications


Leflunomide API Impurity Profiling

Pharmaceutical quality control laboratories developing stability-indicating HPLC methods for leflunomide API require 4-chloro-5-methylisoxazole-3-carboxylic acid as a process impurity reference standard. As documented in published HPLC method development studies for leflunomide and its related impurities, this compound must be chromatographically resolved from leflunomide and other specified impurities (Impurity A, Impurity B, Impurity D) under ICH Q2(R1) validation conditions [1]. Its distinct retention time and UV absorption profile at 246 nm make it a non-substitutable component of system suitability testing for leflunomide batch release and stability studies [1].

Antibacterial Lead Discovery

The demonstrated antibacterial activity of 4-chloro-5-methylisoxazole-3-carboxylic acid against both Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) supports its use as a starting scaffold for antibiotic lead optimization programs [1]. Medicinal chemistry teams can leverage the chlorine-enabled electrophilicity to generate focused libraries through nucleophilic aromatic substitution, exploring C-4 derivatization space that is inaccessible with non-halogenated isoxazole carboxylic acid analogs [1].

Isoxazole-Based Anticancer Development

The methyl ester of 4-chloro-5-methylisoxazole-3-carboxylic acid has demonstrated cytotoxicity against HL-60 leukemia cells (IC₅₀ = 19.0 µM) within the range of the standard chemotherapeutic 5-fluorouracil (IC₅₀ = 15.2 µM) [1]. This positions the 4-chloro-5-methylisoxazole scaffold as a viable starting point for structure-activity relationship (SAR) campaigns aimed at developing isoxazole-based anticancer agents, with the carboxylic acid functionality enabling prodrug strategies, salt formation for improved solubility, and conjugation to targeting moieties [1].

Agrochemical Intermediate Synthesis

The isoxazole-3-carboxylic acid scaffold with chlorine at position 4 is directly relevant to the synthesis of fungicidal and herbicidal agents. Patent literature extensively documents 4-substituted isoxazole derivatives as active ingredients for crop protection, with chlorine-containing isoxazoles showing enhanced fungicidal potency compared to their non-halogenated counterparts [1]. The lithiation-carboxylation route yielding 80% product with <0.1% byproduct provides a scalable entry point for agrochemical process chemistry teams developing chlorine-bearing isoxazole fungicide candidates.

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